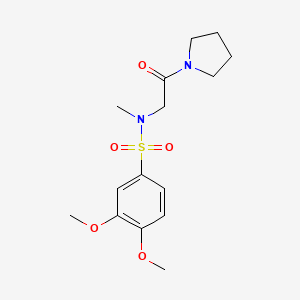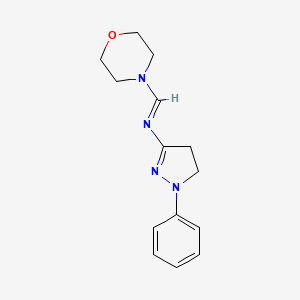
3,4-Dimethoxy-N-methyl-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethoxy-N-methyl-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-benzenesulfonamide, also known as DMPEB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMPEB is a sulfonamide derivative that has been synthesized and studied for its effects on various biological systems.
Scientific Research Applications
3,4-Dimethoxy-N-methyl-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-benzenesulfonamide has been studied for its potential applications in various scientific research fields. One of the most promising applications is in the field of neuroscience. This compound has been shown to bind to the sigma-1 receptor, which is involved in modulating various neurotransmitter systems. This receptor has been implicated in a wide range of neurological disorders, including depression, anxiety, and schizophrenia. This compound has also been studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells.
Mechanism of Action
3,4-Dimethoxy-N-methyl-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-benzenesulfonamide binds to the sigma-1 receptor, which is a transmembrane protein that is expressed in various tissues throughout the body, including the brain, heart, and lungs. The sigma-1 receptor is involved in modulating various cellular processes, including calcium signaling, protein synthesis, and ion channel activity. This compound has been shown to enhance the activity of the sigma-1 receptor, which may lead to increased neurotransmitter release and enhanced cellular function.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, induce apoptosis, and inhibit angiogenesis. In vivo studies have demonstrated that this compound can reduce tumor growth in mouse models of breast cancer. This compound has also been shown to have neuroprotective effects, including reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
3,4-Dimethoxy-N-methyl-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-benzenesulfonamide has several advantages for use in lab experiments. It is a relatively small molecule, which makes it easy to synthesize and manipulate. It also has a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the receptor's function. However, this compound has several limitations. It has poor solubility in water, which can make it difficult to use in certain experiments. It also has a relatively short half-life, which limits its usefulness for in vivo studies.
Future Directions
There are several future directions for research on 3,4-Dimethoxy-N-methyl-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-benzenesulfonamide. One potential direction is to further explore its potential applications in cancer research. This compound has shown promise as a cancer therapeutic, and further studies could help to elucidate its mechanism of action and potential clinical applications. Another potential direction is to explore its potential applications in the treatment of neurological disorders. This compound has shown neuroprotective effects in vitro, and further studies could help to determine its potential as a therapeutic agent for various neurological disorders.
Synthesis Methods
3,4-Dimethoxy-N-methyl-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-benzenesulfonamide can be synthesized using a two-step process. The first step involves the reaction of N-methylpyrrolidine with 3,4-dimethoxybenzenesulfonyl chloride to form N-methyl-N-(3,4-dimethoxybenzenesulfonyl)pyrrolidine. The second step involves the reaction of the intermediate product with ethyl oxalyl chloride to form this compound. The overall yield of the synthesis process is approximately 30%.
properties
IUPAC Name |
3,4-dimethoxy-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5S/c1-16(11-15(18)17-8-4-5-9-17)23(19,20)12-6-7-13(21-2)14(10-12)22-3/h6-7,10H,4-5,8-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MINMBHJOLSWWDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCCC1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204044 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5813824.png)
![1-(3-chlorophenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5813831.png)
![4-{[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5813835.png)
![4,6-dimethyl-2-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5813840.png)

![2-(4-bromo-2-nitrophenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5813849.png)


![2-(isopropylthio)-3-(2-methyl-2-propen-1-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5813865.png)
![(4-bromobenzyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5813873.png)
![N-[4-(aminosulfonyl)phenyl]-2-(mesityloxy)acetamide](/img/structure/B5813878.png)
![N-(3,4-difluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5813885.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]isonicotinamide](/img/structure/B5813900.png)